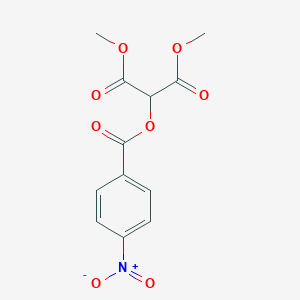![molecular formula C25H35N5O7 B296125 3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296125.png)
3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "TDPEB" and has been shown to have a wide range of biochemical and physiological effects.
作用機序
TDPEB acts as a selective antagonist of the adenosine receptor subtype A2A. This receptor is involved in a wide range of physiological processes, including neurotransmitter release, vasodilation, and immune function. By blocking the activity of this receptor, TDPEB can help researchers better understand the role of adenosine receptors in these processes.
Biochemical and Physiological Effects:
TDPEB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, as well as to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the main advantages of using TDPEB in scientific research is its high selectivity for the A2A adenosine receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of TDPEB is that it has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on TDPEB. One area of interest is the development of new compounds that are similar to TDPEB but have improved solubility and other properties. Another area of interest is the use of TDPEB in the development of new therapies for conditions such as Parkinson's disease, which is characterized by dysfunction of the dopamine system in the brain. Overall, TDPEB is a promising compound that has the potential to contribute to a wide range of scientific research areas in the future.
合成法
The synthesis of TDPEB is a complex process that involves multiple steps. The first step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which is then reacted with propylamine to form propyl 3,4,5-trimethoxybenzoate. This intermediate compound is then reacted with 7-bromo-1,3-dimethylxanthine to form the final product, TDPEB.
科学的研究の応用
TDPEB has been shown to have potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. In particular, TDPEB has been studied for its potential as a tool for studying adenosine receptors and their role in various physiological processes.
特性
分子式 |
C25H35N5O7 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
3-[7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H35N5O7/c1-7-28(8-2)11-12-29-16-26-22-20(29)23(31)30(25(33)27(22)3)10-9-13-37-24(32)17-14-18(34-4)21(36-6)19(15-17)35-5/h14-16H,7-13H2,1-6H3 |
InChIキー |
HMBCSVGQCAXWHF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)



![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)